2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 129354-36-5

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Catalog Number: EVT-1391290
CAS Number: 129354-36-5
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized through a one-pot multicomponent reaction. [, , , ] This efficient method involves the condensation of three readily available starting materials:

The reaction is typically carried out in the presence of a catalyst and under mild reaction conditions, such as room temperature, making it a convenient and environmentally friendly synthetic approach. [, ] Various catalysts have been explored for this synthesis, including urea [] and copper(II)-containing nanocomposites. []

Molecular Structure Analysis
  • Conformation: The cyclohexene ring within the 4H-chromene skeleton generally adopts an envelope conformation, while the pyran ring exhibits a flattened boat conformation. [, , , , , , ]
  • Orientation: The 4-methoxyphenyl substituent is usually oriented pseudo-axially with the methoxy group syn to the pyran ring. [] The dihedral angle between the 4-methoxyphenyl ring and the plane of the pyran ring can vary depending on the specific crystal structure. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Some 4H-chromenes are known to inhibit enzymes like α-glycosidase, carbonic anhydrase, and acetylcholinesterase. []
Applications
  • Medicinal Chemistry: 4H-Chromenes are known for their diverse biological activities, making them attractive targets for drug discovery. This specific derivative has shown potential as a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). [] Further research could explore its potential as a therapeutic agent for neurological disorders associated with glutamate excitotoxicity.
  • Compound Description: This compound shares a similar core structure with the main compound. [] Both compounds are derivatives of 2-amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. []
  • Relevance: The key structural difference between this compound and the target compound, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, lies in the position of the methoxy substituent on the phenyl ring. This compound has the methoxy group at the ortho position (2-methoxyphenyl) while the target compound has it at the para position (4-methoxyphenyl). []

2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate

  • Compound Description: This compound shares the 2-amino-7,7-dimethyl-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene core structure but differs in the presence of a nitro group at the 3-position and the absence of the carbonitrile group. []
  • Relevance: This compound demonstrates a variation in the core structure of the target compound, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, with the replacement of the 3-carbonitrile group with a nitro group and a shift of the double bond within the pyran ring. []

12-(4-Methoxyphenyl)-9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one

  • Compound Description: This compound incorporates a triazolopyrimidine moiety fused to the chromene core structure. [] It was synthesized from a derivative of 2-amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. []
  • Relevance: This compound exemplifies a structural expansion of the target compound, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, through the fusion of a triazolopyrimidine ring system onto the chromene core. [] It showcases a strategy for developing structurally diverse compounds based on the core scaffold.

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

  • Compound Description: This compound, UCPH-101, is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1) and exhibits potential therapeutic applications. [, ]
  • Relevance: This compound shares the 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile core with the target compound. The key structural difference lies in the presence of a naphthalen-1-yl substituent at the 7-position in UCPH-101, which is absent in the target compound. [, ]

1,2-Diamino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-3-quinolinecarbonitrile

  • Compound Description: This compound features a quinoline ring system incorporating the key structural elements of the target compound. [] It was used in the synthesis of C-nucleoside analogues. []
  • Relevance: This compound represents a modification of the target compound, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, where the pyran ring is expanded to form a quinoline ring system. This structural alteration highlights the exploration of related heterocyclic frameworks while retaining some core functionalities. []

Properties

CAS Number

129354-36-5

Product Name

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Molecular Formula

C19H20N2O3

Molecular Weight

324.4g/mol

InChI

InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-4-6-12(23-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3

InChI Key

HPFBLDVLKFCLND-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.